Sodium thiosulfate pentahydrate
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Overview
Description
Sodium thiosulfate (Na₂S₂O₃) is an inorganic compound commonly encountered as the white or colorless pentahydrate (Na₂S₂O₃·5H₂O). It readily dissolves in water and exhibits intriguing properties as both a reducing agent and a ligand .
Mechanism of Action
Target of Action
Sodium thiosulfate pentahydrate (Na2S2O3·5H2O) is an inorganic compound that primarily targets cytochrome oxidase , a key enzyme in cellular respiration . It is also known to interact with hydrogen sulfide (H2S) , an endogenous signaling molecule .
Mode of Action
This compound acts as a reducing agent and a ligand . It is a major oxidation product of hydrogen sulfide (H2S), and its interaction with H2S underpins many of its applications . In the context of cyanide poisoning, this compound aids in the detoxification of cyanide by converting it into thiocyanate, which is less toxic and can be excreted in urine .
Biochemical Pathways
This compound is involved in the sulfide oxidation pathway . It is produced as a systemic metabolic intermediate derived from the amino acid cysteine, where it serves to protect against the depletion of reduced glutathione . It is also known to enhance endogenous enzymatic activity .
Pharmacokinetics
This compound is rapidly degraded in the stomach, so it is normally administered through other routes, such as intravenous or topical . When used medicinally, it is virtually always in the form of its sodium salt .
Result of Action
The primary result of this compound’s action is the detoxification of harmful substances. For instance, it is used in the treatment of acute cyanide poisoning . It is also used to lessen the risk of ototoxicity and hearing loss in patients receiving the chemotherapy medication cisplatin . Furthermore, it has antioxidant and anti-inflammatory properties .
Action Environment
This compound is a white solid that dissolves well in water . It is unstable as a powder unless maintained under dry conditions . Its solubility in water and its stability in various environmental conditions influence its action, efficacy, and stability . It is known to be mobile in the environment due to its water solubility .
Preparation Methods
a. Sodium Sulfite Method:
- Sodium sulfite (Na₂SO₃) reacts with sulfur dioxide (SO₂) gas in an alkaline solution.
- The resulting sodium thiosulfate solution is neutralized with sodium hydroxide (NaOH) to remove impurities.
- After filtration, sulfur powder is dissolved in hot sodium thiosulfate solution to complete the reaction.
- Additional purification steps involve filtration, impurity removal, and alkali treatment .
- Alkali metal sulfides (e.g., Na₂S) react with sulfur in an aqueous solution.
- The reaction yields sodium thiosulfate, which can be isolated and purified .
Chemical Reactions Analysis
Sodium thiosulfate participates in various reactions:
Redox Reactions: It acts as a reducing agent, converting certain dyes to their colorless “leuco” forms during dyeing processes.
Neutralization Reactions: It neutralizes bleach solutions, allowing pH testing with liquid indicators.
Reaction with Bromine: Sodium thiosulfate reacts with bromine, removing free bromine from solutions.
Cyanide Detoxification: Sodium thiosulfate is used to treat cyanide poisoning
Scientific Research Applications
Sodium thiosulfate finds applications in:
Dyeing Industry: It converts dyes and plays a crucial role in textile coloration.
Medical Use: It treats cyanide poisoning and mitigates side effects of chemotherapy and hemodialysis.
Water Treatment: It reduces chlorine levels in water used for swimming pools, aquariums, and therapeutic centers
Comparison with Similar Compounds
Sodium thiosulfate stands out due to its unique combination of reducing properties, ligand behavior, and medical applications. Similar compounds include thiosulfuric acid, lithium thiosulfate, and potassium thiosulfate .
Properties
CAS No. |
10102-17-7 |
---|---|
Molecular Formula |
H4NaO4S2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
HBLWERCELPPGQF-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |
Canonical SMILES |
O.OS(=O)(=S)O.[Na] |
Color/Form |
POWDER COLORLESS MONOCLINIC CRYSTALS |
density |
1.667 1.7 g/cm³ |
melting_point |
48.5 °C |
10102-17-7 | |
physical_description |
Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |
Related CAS |
10102-17-7 (pentahydrate) 7772-98-7 (Parent) |
solubility |
PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |
Synonyms |
Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |
vapor_pressure |
Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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